molecular formula C19H17NO4 B5798306 (4E)-4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one

(4E)-4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5798306
M. Wt: 323.3 g/mol
InChI Key: BHNPDUDXWNXITM-FOWTUZBSSA-N
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Description

(4E)-4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes an oxazolone ring substituted with ethoxybenzylidene and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-(2-methoxyphenyl)oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted oxazolones with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated as a potential lead compound for the development of new therapeutic agents.

    Material Science: Due to its unique structural features, the compound is studied for its potential use in the design of novel organic materials, such as liquid crystals and organic semiconductors.

    Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of (4E)-4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects. Detailed studies on the compound’s binding affinity, selectivity, and structure-activity relationships are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-(4-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one
  • (4E)-4-(4-ethoxybenzylidene)-2-(2-hydroxyphenyl)-1,3-oxazol-5(4H)-one
  • (4E)-4-(4-ethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one

Uniqueness

(4E)-4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one stands out due to its specific combination of ethoxybenzylidene and methoxyphenyl substituents, which confer unique electronic and steric properties. These features influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-14-10-8-13(9-11-14)12-16-19(21)24-18(20-16)15-6-4-5-7-17(15)22-2/h4-12H,3H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNPDUDXWNXITM-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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